

Physicochemical properties of L-Seryl-L-phenylalanine.

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An In-depth Technical Guide to the Physicochemical Properties of L-Seryl-L-phenylalanine

Abstract

L-Seryl-L-phenylalanine (Ser-Phe) is a dipeptide composed of L-serine and L-phenylalanine residues joined by a peptide bond.^[1] As a metabolite and a structural component of larger peptides and proteins, understanding its physicochemical properties is crucial for researchers in biochemistry, drug development, and materials science. This technical guide provides a comprehensive overview of the known physicochemical characteristics of L-Seryl-L-phenylalanine, detailed experimental protocols for its synthesis and analysis, and an exploration of the biological signaling pathways associated with its constituent amino acids.

Physicochemical Properties

The fundamental physicochemical properties of L-Seryl-L-phenylalanine are summarized below. These values are critical for a range of applications, including solubility testing, analytical method development, and computational modeling.

Data Summary

Quantitative data for L-Seryl-L-phenylalanine has been aggregated from various chemical databases and literature sources.

Property	Value	Source
IUPAC Name	(2S)-2-[[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoic acid	PubChem[1]
Synonyms	Ser-Phe, Serinylphenylalanine, SF dipeptide	PubChem[1]
CAS Number	16875-28-8	PubChem[1][2][3]
Molecular Formula	C ₁₂ H ₁₆ N ₂ O ₄	PubChem[1][2]
Molecular Weight	252.27 g/mol	PubChem[1][2]
Monoisotopic Mass	252.11100700 Da	PubChem[1][2]
Appearance	White powder solid (predicted)	Research Peptide[3]
Computed XLogP3	-3.5	PubChem[1][2]
Experimental LogP	-2.77 (Extrapolated)	Human Metabolome Database[1]
pKa (Constituents)	Phenylalanine: 1.83 (carboxyl), 9.13 (amino) Serine: 2.21 (carboxyl), 9.15 (amino)	University of Calgary[4], Wikipedia[5]
Purity (Typical)	>98% (via HPLC)	Research Peptide[3]

Experimental Protocols

This section details the methodologies for the chemical synthesis, purification, and characterization of L-Seryl-L-phenylalanine. The protocols provided are representative and may require optimization based on specific laboratory conditions and desired purity levels.

Solution-Phase Synthesis

The synthesis of L-Seryl-L-phenylalanine is typically achieved via a peptide coupling reaction in the solution phase. This method involves the formation of an amide bond between a carboxyl-activated, N-terminally protected L-serine and an ester-protected L-phenylalanine.

Materials:

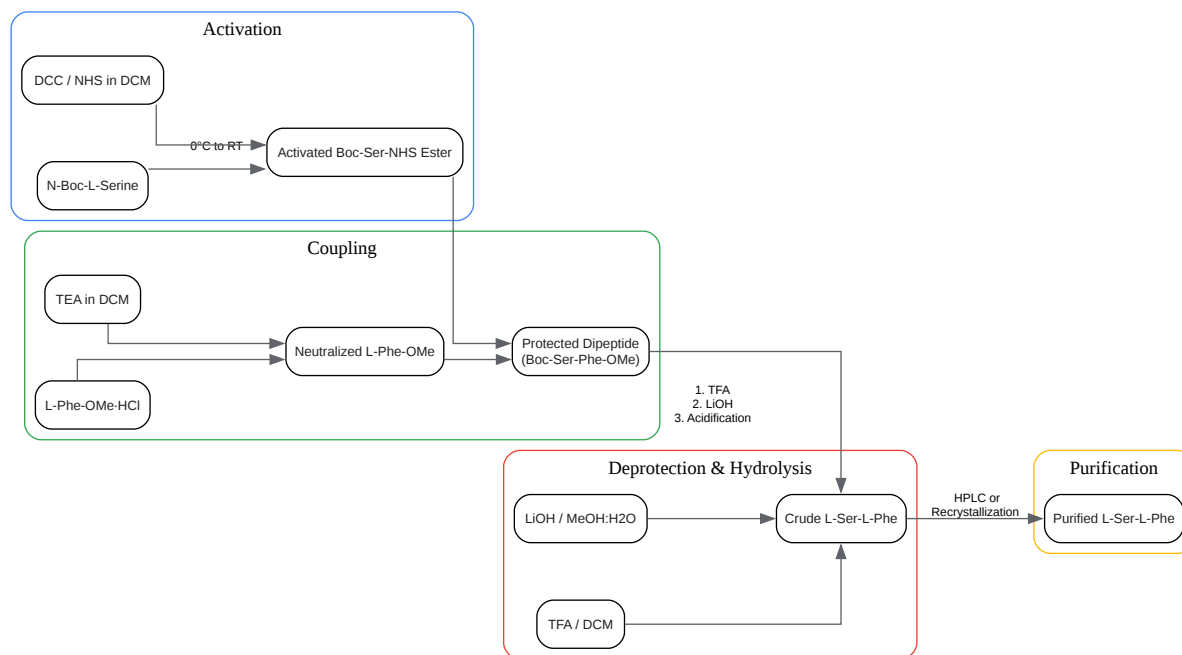
- N-Boc-L-serine
- L-phenylalanine methyl ester hydrochloride[6]
- N,N'-Dicyclohexylcarbodiimide (DCC)[6]
- N-Hydroxysuccinimide (NHS)[6]
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)[6]
- Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)[6]
- Trifluoroacetic acid (TFA)[6]
- Lithium hydroxide (LiOH)[6]
- 1 M Hydrochloric acid (HCl), Saturated sodium bicarbonate, Brine[6]

Procedure:

- Activation of N-Boc-L-serine: Dissolve N-Boc-L-serine (1 eq.), DCC (1.1 eq.), and NHS (1.2 eq.) in anhydrous DCM. Stir the mixture at 0°C for 30 minutes, then at room temperature for 2-4 hours. A white precipitate of dicyclohexylurea (DCU) will form.[6]
- Coupling Reaction: In a separate flask, dissolve L-phenylalanine methyl ester hydrochloride (1 eq.) in DCM and add TEA (2.5 eq.) to neutralize the salt. Filter the DCU from the activated serine solution and add the filtrate to the phenylalanine methyl ester solution. Stir the reaction mixture at room temperature for 12-24 hours.[6]
- Work-up: Filter any additional DCU precipitate. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected dipeptide, Boc-Ser(tBu)-Phe-OMe.[6]
- Boc Deprotection: Dissolve the protected dipeptide in a 1:1 mixture of DCM and TFA and stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced

pressure.[6]

- Saponification (Ester Hydrolysis): Dissolve the resulting methyl ester in a methanol/water mixture. Add LiOH (1.5 eq.) and stir until the reaction is complete (monitored by TLC or HPLC).[6]
- Final Isolation: Acidify the mixture to pH 2-3 with 1 M HCl. Extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude L-Seryl-L-phenylalanine.[6]



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Fig. 1: Solution-phase synthesis workflow for L-Seryl-L-phenylalanine.

Purification Protocol

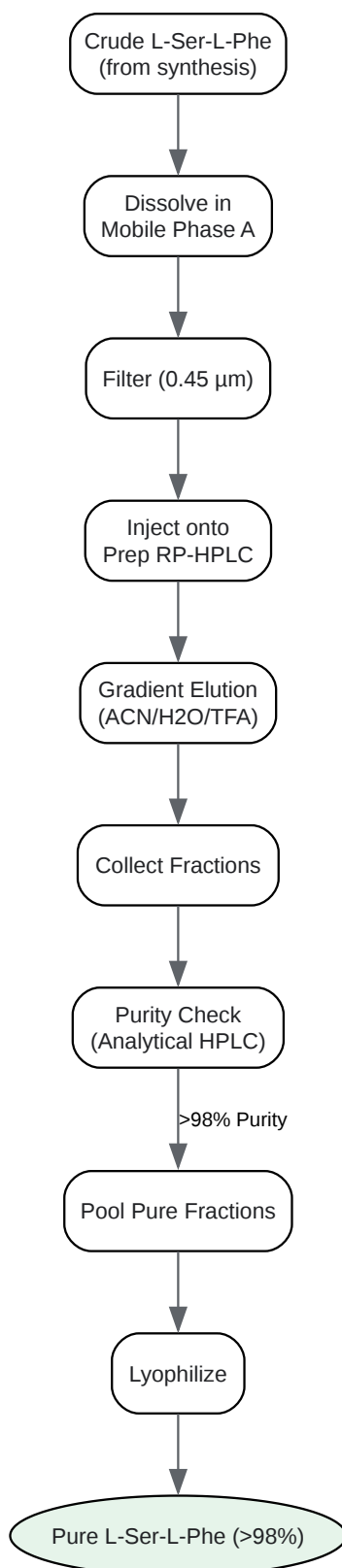
High-purity L-Seryl-L-phenylalanine is essential for research applications. Preparative High-Performance Liquid Chromatography (HPLC) is the preferred method for achieving >98% purity.

Method: Preparative Reverse-Phase HPLC (RP-HPLC)

- Column: C18 silica column (dimensions dependent on scale).
- Mobile Phase A: 0.1% TFA in Water.
- Mobile Phase B: 0.1% TFA in Acetonitrile.
- Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30-40 minutes is a typical starting point, to be optimized based on analytical HPLC of the crude product.[\[6\]](#)
- Flow Rate: 10-20 mL/min, adjusted for column size.[\[6\]](#)
- Detection: UV at 214 nm and 254 nm.[\[6\]](#)

Procedure:

- Sample Preparation: Dissolve the crude product in a minimal volume of the initial mobile phase mixture (e.g., 95:5 A:B). Filter the solution through a 0.45 μ m syringe filter.[\[6\]](#)
- Injection and Fraction Collection: Equilibrate the column with the initial mobile phase. Inject the sample and begin the gradient elution. Collect fractions corresponding to the main product peak.[\[6\]](#)
- Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC. Pool the high-purity fractions.
- Lyophilization: Freeze-dry the pooled fractions to obtain the final product as a pure, fluffy white powder.



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Fig. 2: Purification workflow for L-Seryl-L-phenylalanine via preparative HPLC.

Characterization and Analytical Methods

The identity and purity of the synthesized dipeptide must be confirmed using standard analytical techniques.

- High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product. A C18 analytical column with a gradient of acetonitrile in water (both containing 0.1% TFA) is standard.[7]
- Mass Spectrometry (MS): Confirms the molecular weight of the compound. Electrospray ionization (ESI) is commonly used, and the expected $[M+H]^+$ ion for $C_{12}H_{16}N_2O_4$ is m/z 253.1183.[2]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and ^{13}C NMR spectroscopy are used to confirm the chemical structure, including the presence of the serine and phenylalanine residues and the peptide bond.
- Optical Rotation: The specific rotation is measured using a polarimeter to confirm the stereochemical integrity (L,L-configuration) of the dipeptide.[8] The measurement is sensitive to concentration, solvent, and temperature.[8][9]

Biological Context and Signaling Pathways

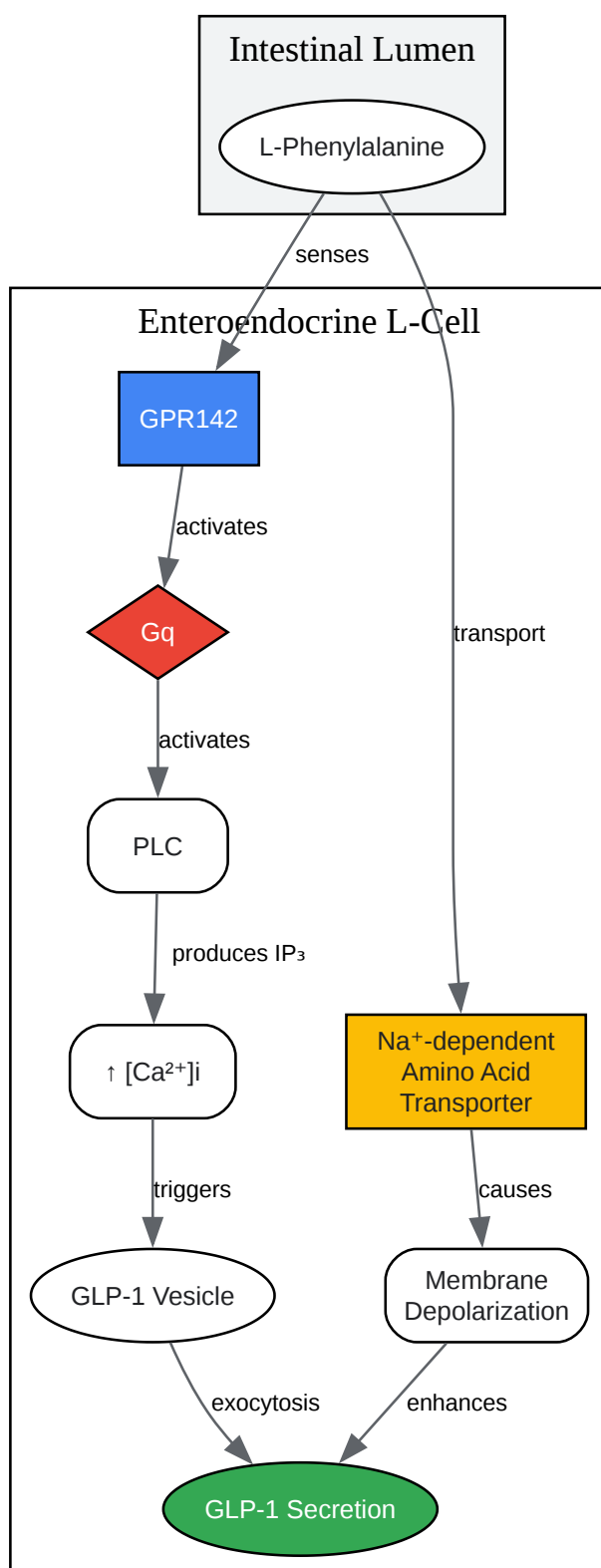
While specific signaling pathways for the dipeptide L-Seryl-L-phenylalanine are not extensively documented, the biological activities of its constituent amino acid, L-phenylalanine, are well-studied. L-phenylalanine is an essential amino acid that serves as a precursor for the synthesis of tyrosine and key neurotransmitters like dopamine and norepinephrine.[10] It plays a significant role in cell signaling, particularly in the gastrointestinal tract and central nervous system.[11][12][13]

L-Phenylalanine-Induced GLP-1 Secretion

L-phenylalanine is a potent stimulator of glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine L-cells in the gut.[14] This is a critical pathway for regulating glucose homeostasis and appetite.[15] The mechanism involves two distinct pathways:

- G-Protein Coupled Receptor (GPCR) Activation: L-phenylalanine is sensed by the Gq-coupled receptor GPR142 on the surface of L-cells. This activation leads to an increase in intracellular calcium concentration ($[Ca^{2+}]_i$), triggering GLP-1 release.[\[14\]](#)
- Direct Amino Acid Transport: L-phenylalanine is also taken up into the L-cell via Na^+ -dependent amino acid transporters. This influx causes membrane depolarization, which further enhances GLP-1 secretion.[\[14\]](#)

These dual mechanisms allow enteroendocrine L-cells to effectively sense luminal L-phenylalanine and regulate systemic blood glucose levels.[\[14\]](#)



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Fig. 3: L-Phenylalanine signaling pathway for GLP-1 secretion in L-cells.

Ehrlich Pathway in Yeast

In organisms like *Saccharomyces cerevisiae*, L-phenylalanine can be catabolized via the Ehrlich pathway to produce 2-phenylethanol, a valuable aroma compound.^[16] This metabolic pathway is initiated by the sensing of extracellular L-phenylalanine by the Ssy1-Ptr3-Ssy5 (SPS) sensor system, which in turn regulates the expression of amino acid permeases responsible for its uptake.^{[16][17]} This demonstrates a conserved biological importance of sensing and transporting phenylalanine across different species.

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